molecular formula C12H11BrO2 B2543708 2-Bromo-5-phenylcyclohexane-1,3-dione CAS No. 913718-17-9

2-Bromo-5-phenylcyclohexane-1,3-dione

Cat. No. B2543708
M. Wt: 267.122
InChI Key: PZMBPUUXXSWXEW-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylcyclohexane-1,3-dione is a compound that can be synthesized through various chemical reactions involving cyclohexanedione derivatives. The compound is related to a family of cyclic β-triketones and can be characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectrometry .

Synthesis Analysis

The synthesis of related compounds involves the reaction of α-allylcyclohexane-1,3-diones with halogenating agents. For instance, the reaction with pyridinium hydrobromide perbromide in dichloromethane can afford brominated derivatives . Another synthesis route involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes to form 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones .

Molecular Structure Analysis

The molecular structure of brominated cyclohexanedione derivatives can be elucidated using spectroscopic techniques. For example, the crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, was determined using X-ray crystallography, revealing the orientation of the bromophenyl ring in relation to the quinazoline ring system .

Chemical Reactions Analysis

Brominated cyclohexanedione derivatives can participate in various chemical reactions. For example, 2-bromocyclohex-1-enecarboxylic acids can undergo carbonylative cyclization with arylhydrazines in the presence of palladium catalysts to yield 2-anilinohydroisoindoline-1,3-diones . Additionally, bromination reactions of cyclohexadienes have been studied, showing that the addition of bromine occurs rapidly by anti 1,2-addition, followed by rearrangements .

Physical and Chemical Properties Analysis

The physical properties such as solubility of brominated cyclohexanedione derivatives can vary significantly depending on the solvent. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . The chemical properties of these compounds are influenced by the presence of electron-withdrawing groups like bromine, which can affect the reactivity and stability of the molecule.

Scientific Research Applications

Antimicrobial Studies

One notable application of compounds related to 2-Bromo-5-phenylcyclohexane-1,3-dione is in antimicrobial research. For instance, studies have focused on the synthesis of similar compounds and their transition metal complexes, which exhibit moderate to excellent antimicrobial activity against various bacteria and fungi. Such compounds show promise for developing new antimicrobial agents (Sampal et al., 2018).

Catalysis and Synthesis

Research has also explored the use of related compounds in catalytic processes. A study conducted by Yoon and Cho (2015) described a palladium-catalyzed cyclization process involving 2-Bromocyclohex-1-enecarboxylic acids, a closely related compound, to synthesize specific organic structures. This demonstrates the potential utility of such compounds in facilitating complex organic reactions (Yoon & Cho, 2015).

Organic Chemistry and Drug Design

Compounds structurally similar to 2-Bromo-5-phenylcyclohexane-1,3-dione are also important in organic chemistry for synthesizing various bioactive molecules. For instance, Luo et al. (2022) discussed the synthesis of α-pyrones using a process that involves bromoenals and 2-chlorocyclohexane-1,3-diones. Such syntheses are crucial for creating core structures in natural products and synthetic bioactive molecules (Luo et al., 2022).

Chemoenzymatic Synthesis

Research into chemoenzymatic synthesis methods has also utilized compounds like 2-Bromo-5-phenylcyclohexane-1,3-dione. Karaaslan and Toka (2007) reported on the synthesis of similar compounds, highlighting the potential for such methods in producing high enantiomeric excesses, which is significant for creating pharmaceuticals with greater efficacy and fewer side effects (Karaaslan & Toka, 2007).

Solubility and Solvent Effects

The solubility characteristics of compounds structurally similar to 2-Bromo-5-phenylcyclohexane-1,3-dione in various solvents have been studied, providing valuable information for pharmaceutical formulation and industrial applications. For example, Li et al. (2019) investigated the solubility of related compounds across different solvents, an essential factor in drug delivery and chemical processing (Li et al., 2019).

properties

IUPAC Name

2-bromo-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMBPUUXXSWXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-phenylcyclohexane-1,3-dione

Synthesis routes and methods

Procedure details

To a stirred solution of 5-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 266.8 (M+H)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
I Pravst, M Zupan, S Stavber - Green Chemistry, 2006 - pubs.rsc.org
Trituration of N-bromosuccinimide at room temperature with several liquid or solid 1,3-diketones and β-keto esters resulted in high yield conversion to the monobrominated derivatives, …
Number of citations: 54 pubs.rsc.org

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